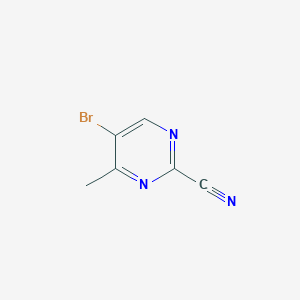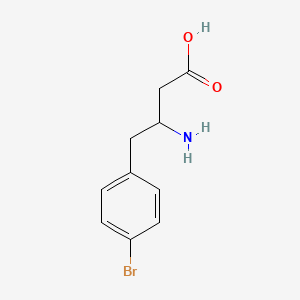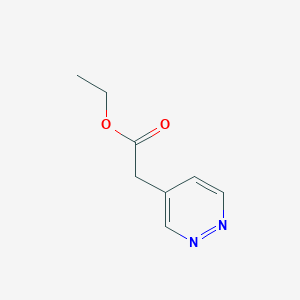
Ethyl 2-(pyridazin-4-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(pyridazin-4-YL)acetate is a chemical compound with the molecular formula C8H10N2O2. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Preparation Methods
The synthesis of Ethyl 2-(pyridazin-4-YL)acetate typically involves the reaction of 4-chloropyridazine with ethyl acetate under specific conditions. One common method includes the decarboxylation of ethyl 2-cyano-2-(pyridine-4-yl) acetic ester, followed by the addition of dimethyl sulfoxide and lithium chloride. The reaction is carried out at elevated temperatures (100-160°C) for 90-180 minutes, resulting in the formation of the desired product .
Chemical Reactions Analysis
Ethyl 2-(pyridazin-4-YL)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Ethyl 2-(pyridazin-4-YL)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: This compound has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-(pyridazin-4-YL)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring’s unique physicochemical properties, including weak basicity and dual hydrogen-bonding capacity, enable it to form stable complexes with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(pyridazin-4-YL)acetate can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like minaprine and relugolix. These compounds share similar structural features but differ in their specific biological activities and applications. For example, pyridazinone derivatives are known for their anti-inflammatory and herbicidal properties, while minaprine is an antidepressant and relugolix is a gonadotropin-releasing hormone receptor antagonist .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block in synthetic chemistry and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
ethyl 2-pyridazin-4-ylacetate |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-3-4-9-10-6-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
LAOCYWLLNPUDDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate](/img/structure/B12282883.png)
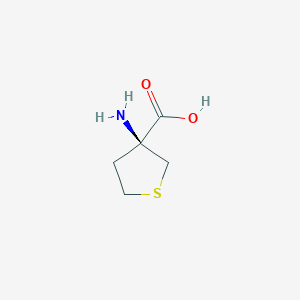
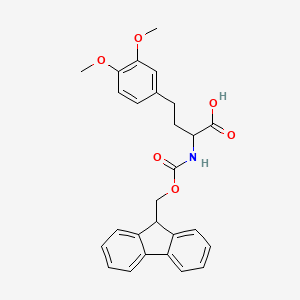
![Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12282899.png)
![1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde](/img/structure/B12282905.png)
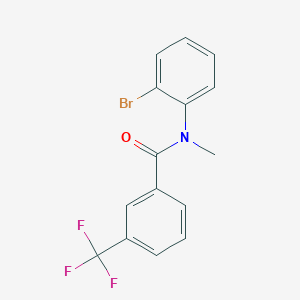
![1-[(2-Methylpropoxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B12282916.png)
![(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12282929.png)
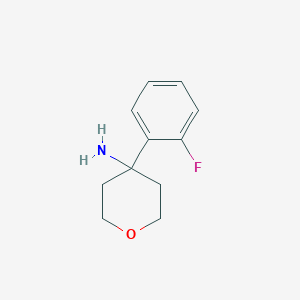
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride](/img/structure/B12282948.png)
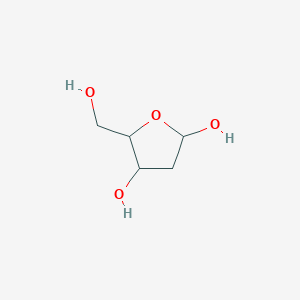
![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
